molecular formula C14H13ClN2O B12824500 2-Chloro-N-(3-methylbenzyl)isonicotinamide

2-Chloro-N-(3-methylbenzyl)isonicotinamide

Cat. No.: B12824500
M. Wt: 260.72 g/mol
InChI Key: OLUYXKIOCJLAIK-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-methylbenzyl)isonicotinamide is an organic compound with the molecular formula C14H13ClN2O. It is a derivative of isonicotinamide, where the amide nitrogen is connected to a 3-methylbenzyl group and a chlorine atom is attached to the second position of the isonicotinamide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-methylbenzyl)isonicotinamide typically involves the reaction of 2-chloroisonicotinic acid with 3-methylbenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-methylbenzyl)isonicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of new derivatives with different functional groups replacing the chlorine atom.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids from the oxidation of the methyl group.

    Reduction Reactions: Formation of amines from the reduction of the amide group.

Scientific Research Applications

2-Chloro-N-(3-methylbenzyl)isonicotinamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-methylbenzyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(3-methylbenzyl)isonicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

2-chloro-N-[(3-methylphenyl)methyl]pyridine-4-carboxamide

InChI

InChI=1S/C14H13ClN2O/c1-10-3-2-4-11(7-10)9-17-14(18)12-5-6-16-13(15)8-12/h2-8H,9H2,1H3,(H,17,18)

InChI Key

OLUYXKIOCJLAIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC(=NC=C2)Cl

Origin of Product

United States

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